REACTION_CXSMILES
|
[CH3:1][C:2]12[O:10][CH:6]([CH:7]([CH3:9])[O:8]1)[CH2:5][CH2:4][CH:3]2[OH:11].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O1CCCC(O)C1>>[CH3:1][C:2]12[O:10][CH:6]([CH:7]([CH3:9])[O:8]1)[CH2:5][CH2:4][CH:3]2[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
18A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12C(CCC(C(O1)C)O2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(CCC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CCC(C(O1)C)O2)OCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |